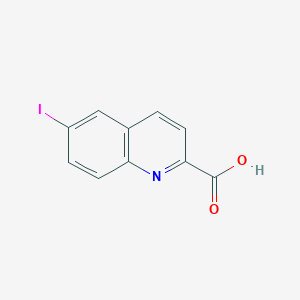

6-Iodoquinoline-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-iodoquinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6INO2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTDQLIMBYFQLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C(=O)O)C=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Iodoquinoline 2 Carboxylic Acid and Its Analogues

Classical and Contemporary Annulation Approaches to the Quinoline (B57606) Core

The foundational methods for quinoline synthesis, developed in the late 19th century, continue to be relevant. These classical reactions, along with their modern adaptations, provide robust pathways to a wide array of substituted quinolines.

Pfitzinger Condensation Strategies for Quinoline-4-carboxylic Acid Derivatives

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a fundamental method for producing substituted quinoline-4-carboxylic acids. wikipedia.org The process involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group under basic conditions. wikipedia.orgresearchgate.net

The general mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin (or a substituted isatin) to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently tautomerizes to an enamine. wikipedia.org The final step involves an intramolecular cyclization followed by dehydration to yield the quinoline-4-carboxylic acid product. wikipedia.org

To synthesize a 6-iodoquinoline-4-carboxylic acid derivative via this method, the required starting material would be 5-iodoisatin (B1210601). The reaction of 5-iodoisatin with an appropriate carbonyl compound under basic conditions would lead to the desired 6-iodo-substituted quinoline product. While effective, a notable limitation of the Pfitzinger reaction is its reliance on basic conditions, which may not be compatible with starting materials that possess base-sensitive functional groups. nih.gov

Table 1: Overview of the Pfitzinger Reaction

| Reactant 1 | Reactant 2 | Conditions | Product Type |

|---|

A variation known as the Halberkann variant involves the reaction of N-acyl isatins with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

Doebner Reaction Modalities for Substituted Carboxyquinolines

As an alternative to the Pfitzinger synthesis, the Doebner reaction provides a versatile route to quinoline-4-carboxylic acids. wikipedia.org This reaction typically involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.org One of the key advantages of the Doebner reaction over the Pfitzinger method is its applicability to a broader range of substituted anilines. nih.gov

The precise mechanism of the Doebner reaction is not definitively known, but two primary pathways have been proposed. wikipedia.org The first pathway begins with an aldol (B89426) condensation between pyruvic acid and the aldehyde, followed by a Michael addition of the aniline. Subsequent cyclization and dehydration yield the final quinoline-4-carboxylic acid. wikipedia.org The second proposed mechanism starts with the formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol form of pyruvic acid. wikipedia.org

For the synthesis of iodo-substituted carboxyquinolines, an iodo-substituted aniline, such as 4-iodoaniline, would serve as the starting material. Recent advancements have led to the development of the Doebner hydrogen-transfer reaction, which is particularly effective for synthesizing substituted quinolines from anilines that have electron-withdrawing groups—substrates that typically result in low yields under conventional Doebner conditions. nih.govnih.gov

Friedländer Reaction Variants for Iodoquinoline Carboxylic Acids

The Friedländer synthesis is a widely recognized and straightforward method for generating quinoline derivatives. wikipedia.orgresearchgate.net In its general form, the reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganicreactions.orgresearchgate.net The reaction proceeds through the formation of an imine or enamine intermediate, which then undergoes intramolecular cyclization and dehydration to form the quinoline ring. nih.gov

This method's versatility allows for the synthesis of iodoquinoline carboxylic acids by using an appropriately substituted 2-aminoaryl aldehyde as a precursor. For instance, the condensation of a 2-amino-5-iodobenzaldehyde (B3176454) with pyruvic acid would be a direct route to 6-iodoquinoline-2-carboxylic acid.

A highly practical, scalable, one-pot variation of the Friedländer synthesis has been developed. organic-chemistry.org This procedure starts with o-nitroarylcarbaldehydes, which are reduced to the corresponding o-aminoarylcarbaldehydes in situ using iron powder and a catalytic amount of hydrochloric acid. The resulting amine then condenses with a ketone or aldehyde to yield the quinoline product in good to excellent yields. organic-chemistry.org This approach is compatible with a range of functional groups, although it can be challenging for substrates with easily reducible groups. organic-chemistry.org

Table 2: Comparison of Classical Quinoline Syntheses

| Reaction Name | Key Reactants | Typical Product | Key Feature |

|---|---|---|---|

| Pfitzinger | Isatin + Carbonyl Compound | Quinoline-4-carboxylic acid | Uses isatin as the aniline precursor; requires basic conditions. wikipedia.orgnih.gov |

| Doebner | Aniline + Aldehyde + Pyruvic Acid | Quinoline-4-carboxylic acid | Three-component reaction; versatile for various substituted anilines. nih.govwikipedia.org |

| Friedländer | 2-Aminoaryl Aldehyde/Ketone + α-Methylene Compound | Substituted Quinoline | Direct condensation; can be acid or base-catalyzed. wikipedia.orgnih.gov |

Multi-component Reaction Pathways

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby reducing waste and saving time. Several of the established methods for quinoline synthesis can be classified as or adapted into MCRs.

The Doebner reaction is a classic example of a three-component reaction, combining an aniline, an aldehyde, and pyruvic acid to construct the quinoline-4-carboxylic acid skeleton in one pot. nih.govwikipedia.org Similarly, the one-pot Friedländer synthesis, which starts from an o-nitroarylcarbaldehyde, iron, and a carbonyl compound, functions as a sequential one-pot, multi-component process. organic-chemistry.org Research has also demonstrated the feasibility of one-pot, three-component syntheses specifically designed to produce 6-bromoquinolines and 6-iodoquinolines, highlighting the power of MCRs in generating halogenated quinoline scaffolds. acs.org

Palladium-Catalyzed Cyclization and Annulation Protocols

Modern synthetic chemistry has increasingly turned to transition-metal catalysis to forge complex molecular architectures with high efficiency and selectivity. Palladium catalysis, in particular, has emerged as a powerful tool for constructing heterocyclic systems like quinolines.

C–H Bond Activation in Quinoline Synthesis

Palladium-catalyzed C–H activation has become a prominent strategy for forming C–C bonds, offering new retrosynthetic disconnections that avoid the need for pre-functionalized starting materials. nih.gov This approach can be applied to the synthesis of quinolines by facilitating the cyclization of appropriately designed precursors. The catalytic cycles often involve Pd(II)/Pd(0) or Pd(II)/Pd(IV) redox processes. nih.gov

In the context of quinoline synthesis, a C–H activation strategy might involve the palladium-catalyzed reaction of a substituted aniline or enamine with an alkyne. The mechanism would typically involve the coordination of palladium to the aniline derivative, followed by the directed activation of an ortho C–H bond on the benzene (B151609) ring. Subsequent insertion of the alkyne and reductive elimination would forge the new heterocyclic ring. The use of directing groups, such as carboxyl or oxazoline (B21484) moieties, can be crucial for achieving high regioselectivity in the C–H activation step. nih.gov While the direct synthesis of this compound via a de novo C-H activation annulation is a sophisticated challenge, the principles are well-established for related heterocyclic syntheses.

Furthermore, palladium catalysis is instrumental in the functionalization of pre-formed iodoquinolines. For example, the palladium-catalyzed aminocarbonylation of 6-iodoquinoline (B82116) has been shown to be an efficient method for producing quinoline-6-carboxamides and quinoline-6-glyoxylamides, demonstrating the utility of palladium in modifying the quinoline core. nih.gov

Advanced Synthetic Techniques and Reaction Condition Optimization

Modern synthetic chemistry has introduced several advanced techniques to improve the efficiency, selectivity, and environmental footprint of quinoline synthesis.

Microwave-Assisted Synthesis of Quinoline Carboxylic Acids

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner product formation compared to conventional heating methods. This technique has been successfully applied to the synthesis of quinoline carboxylic acid derivatives. For instance, the direct amidation of quinoline-2-carboxylic acid or its esters with substituted anilines can be efficiently achieved under microwave irradiation to produce quinoline-2-carboxanilides. This method avoids the need for harsh activating agents that can lead to undesired side reactions. Furthermore, microwave-assisted procedures have been developed for the synthesis of quinoline-3-carboxylic acid derivatives in aqueous micellar microreactors, highlighting the potential for green chemistry applications. A one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment has also been achieved using microwave irradiation in DMF.

Catalyst Systems and their Influence on Reaction Efficiency and Selectivity

The choice of catalyst is crucial in quinoline synthesis, significantly impacting reaction efficiency and selectivity. A wide range of catalysts, including Brønsted acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid), Lewis acids (e.g., tin tetrachloride, indium(III) trifluoromethanesulfonate), and transition metal catalysts, have been employed.

Acid Catalysis: The Doebner-von Miller reaction is typically catalyzed by strong acids. Similarly

Derivatization and Chemical Transformations of 6 Iodoquinoline 2 Carboxylic Acid

6-Iodoquinoline-2-carboxylic acid is a versatile heterocyclic compound that serves as a valuable building block in organic synthesis. Its structure features two primary sites for chemical modification: the carboxylic acid group at the 2-position and the iodo substituent at the 6-position. These functional groups allow for a wide range of derivatization reactions, enabling the synthesis of a diverse array of quinoline-based structures for various applications in medicinal chemistry and materials science.

Analytical and Spectroscopic Characterization Methodologies for 6 Iodoquinoline 2 Carboxylic Acid Derivatives

Vibrational Spectroscopy Applications (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational energies of molecular bonds. mdpi.comnih.gov For 6-iodoquinoline-2-carboxylic acid derivatives, the FT-IR spectrum provides key "fingerprints" that confirm the presence of the quinoline (B57606) core, the carboxylic acid moiety, and the carbon-iodine bond.

The infrared spectrum of quinoline-2-carboxylic acid shows that it can exist in two tautomeric forms: as a neutral molecule and as a zwitterion (quinolinium-2-carboxylate). researchgate.net The analysis of derivatives is crucial for confirming the successful synthesis of the target molecules. researchgate.net In a study of various iodo-quinoline derivatives, characteristic bands were observed that are in good agreement with their proposed structures. nih.gov

Key vibrational bands for this compound derivatives include:

O-H Stretching: The carboxylic acid group displays a very broad absorption band typically found in the range of 2500–3300 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding.

C=O Stretching: A strong, sharp absorption peak corresponding to the carbonyl group of the carboxylic acid is typically observed between 1700–1650 cm⁻¹. nih.govpressbooks.pub

C=C and C=N Stretching: The aromatic quinoline ring exhibits several characteristic absorption bands in the 1620–1430 cm⁻¹ region due to carbon-carbon and carbon-nitrogen double bond stretching vibrations.

C-N Stretching: The stretching vibrations for the C-N bond within the quinoline ring are typically found in the 1335–1240 cm⁻¹ range. nih.gov

C-O Stretching and O-H Bending: The spectrum also contains bands for C-O stretching and O-H in-plane bending of the carboxylic acid group, usually located in the 1440–1395 cm⁻¹ and 1320–1210 cm⁻¹ regions.

C-I Stretching: The carbon-iodine bond shows a characteristic stretching vibration at lower frequencies, typically in the range of 600–500 cm⁻¹.

The following table summarizes the significant FT-IR absorption bands for this compound derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500–3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1700–1650 | Strong, Sharp |

| Quinoline Ring | C=C and C=N Stretch | 1620–1430 | Medium to Strong |

| Carboxylic Acid | C-O Stretch / O-H Bend | 1440–1210 | Medium |

| Quinoline Ring | C-N Stretch | 1335–1240 | Medium |

| Iodo-substituent | C-I Stretch | 600–500 | Weak to Medium |

These FT-IR data are instrumental in the initial confirmation of the molecular structure of synthesized this compound derivatives. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules in solution. uncw.edu By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular structure, including the connectivity and spatial arrangement of atoms. For this compound derivatives, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals. nih.govmdpi.com

¹H NMR spectroscopy provides information about the chemical environment of each proton in a molecule. uncw.edu For this compound derivatives, the ¹H NMR spectrum exhibits characteristic signals for the protons on the quinoline ring system. The formation of the carboxy-quinoline core is typically confirmed by the presence of four signals in the aromatic region, between 7.80 and 9.20 ppm. nih.gov The exact chemical shifts and splitting patterns are influenced by the electronic effects of the iodine atom and the carboxylic acid group.

Key features in the ¹H NMR spectrum include:

Carboxylic Acid Proton: The proton of the carboxylic acid group (–COOH) is highly deshielded and appears as a very broad singlet at a low field, often centered around 14 ppm. nih.gov

Quinoline Ring Protons: The protons on the quinoline ring (H-3, H-4, H-5, H-7, H-8) resonate in the aromatic region. For example, in a study of related derivatives, signals were observed as a doublet at 7.90 ppm, a doublet of doublets at 8.10 ppm, a singlet at 8.50 ppm, and another doublet at 9.14 ppm. nih.gov The splitting patterns (singlet, doublet, doublet of doublets) arise from spin-spin coupling with neighboring protons, which helps to determine their relative positions. Protons on carbon atoms adjacent to a carbonyl group typically resonate in the 2.0-3.0 ppm region. libretexts.org

The following table presents typical ¹H NMR chemical shift ranges for this compound.

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 8.0 – 8.5 | Doublet (d) |

| H-4 | 8.5 – 9.0 | Doublet (d) |

| H-5 | 7.8 – 8.2 | Doublet (d) |

| H-7 | 8.1 – 8.5 | Doublet of Doublets (dd) |

| H-8 | 8.8 – 9.2 | Doublet (d) |

| -COOH | 13.0 – 15.0 | Broad Singlet (br s) |

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton. chemrevise.org The chemical shifts are sensitive to the electronic environment, with electronegative atoms like iodine and oxygen causing significant shifts. The carbonyl carbons of carboxylic acid derivatives are highly deshielded and appear in the 160-180 ppm range. libretexts.org

Key features in the ¹³C NMR spectrum of this compound derivatives include:

Carboxylic Carbonyl (C=O): This carbon is significantly deshielded and appears at the downfield end of the spectrum, typically between 165 and 175 ppm.

Quinoline Ring Carbons: The nine carbons of the quinoline ring resonate in the range of approximately 90–150 ppm. The carbon atom bonded to the iodine (C-6) is an exception, showing a signal at a higher field (more shielded) due to the "heavy atom effect" of iodine. docbrown.infodocbrown.info For instance, the C-I carbon in iodoethane (B44018) appears at -1.1 ppm. docbrown.info Other carbons in the ring are influenced by the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group.

Quaternary Carbons: Carbons that are not bonded to any protons (like C-2, C-6, C-9, C-10, and the carbonyl carbon) are typically identified through HMBC experiments or by their characteristically weaker signals in standard ¹³C NMR spectra.

The following table provides expected ¹³C NMR chemical shift ranges for the parent compound.

| Carbon | Typical Chemical Shift (δ, ppm) |

| C-2 | 148 – 152 |

| C-3 | 120 – 125 |

| C-4 | 138 – 142 |

| C-5 | 130 – 135 |

| C-6 | 90 – 95 |

| C-7 | 135 – 140 |

| C-8 | 128 – 132 |

| C-9 (C4a) | 145 – 150 |

| C-10 (C8a) | 125 – 130 |

| -COOH | 165 – 175 |

¹⁵N NMR spectroscopy is a more specialized technique used to probe the chemical environment of nitrogen atoms. Although less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, it can provide valuable structural information. researchgate.net For quinoline derivatives, the nitrogen atom is in a pyridine-like environment. The chemical shift of such nitrogen atoms typically falls within the range of 230 to 330 ppm relative to a nitromethane (B149229) standard. science-and-fun.de In a study involving a complex derivative of para-iodoaniline, two nitrogen atoms were identified with chemical shifts of 91.8 and 143.5 ppm, showcasing the utility of ¹⁵N NMR in identifying nitrogen-containing heterocyclic cores. mdpi.com This technique can definitively confirm the presence and electronic state of the nitrogen atom within the quinoline ring of this compound derivatives.

While 1D NMR spectra provide essential information, complex structures often require two-dimensional (2D) NMR experiments for complete and unambiguous signal assignment. acs.org These experiments reveal correlations between different nuclei, allowing for the assembly of the molecular structure piece by piece.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu It generates a 2D map with the ¹H spectrum on both axes, and cross-peaks indicate which protons are neighbors. This is crucial for tracing the connectivity of the proton spin systems within the quinoline rings. acs.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC experiment correlates protons with the carbon atoms to which they are directly attached (one-bond C-H correlation). columbia.edu It displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each cross-peak links a specific proton signal to its corresponding carbon signal, which is essential for assigning the carbon atoms that have attached protons. columbia.edumagritek.com

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC experiment is one of the most informative 2D techniques for structural elucidation. It reveals correlations between protons and carbons over two or three bonds (long-range C-H correlations). sdsu.educolumbia.edu This allows for the connection of different molecular fragments and is particularly vital for identifying quaternary (non-protonated) carbons, such as C-2, C-6, C-9, C-10, and the carbonyl carbon of the carboxylic acid group. magritek.com By observing correlations from known protons to these quaternary carbons, their positions in the structure can be definitively established. nih.gov

Together, these 2D NMR experiments provide a detailed and robust method for the complete structural characterization of this compound and its derivatives. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to obtain structural information from its fragmentation patterns. nih.gov For this compound (C₁₀H₆INO₂), the monoisotopic mass is 298.94434 Da. uni.lu

Analysis by MS confirms the identity of the synthesized compound by matching the observed molecular ion peak with the calculated molecular weight. High-resolution mass spectrometry (HRMS) can determine the mass with enough precision to confirm the elemental composition.

Common ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used. nih.gov The molecule can be observed as different ionic species depending on the mode of analysis:

Positive Ion Mode: Protonated molecule [M+H]⁺ (m/z ≈ 299.95162) or adducts with sodium [M+Na]⁺ (m/z ≈ 321.93356) or potassium [M+K]⁺ (m/z ≈ 337.90750) are commonly detected. uni.lu

Negative Ion Mode: Deprotonated molecule [M-H]⁻ (m/z ≈ 297.93706) is typically observed. uni.lu

The fragmentation pattern in MS/MS analysis provides further structural proof. For carboxylic acid derivatives, a common fragmentation pathway is the cleavage of the bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion (R-CO⁺), which often appears as a prominent peak in the spectrum. libretexts.org The presence of iodine, with its characteristic isotopic signature, can also aid in identifying fragments containing this halogen.

The following table shows the predicted m/z values for common ions of the parent compound, this compound.

| Ion Formula | Adduct Type | Calculated m/z |

| [C₁₀H₇INO₂]⁺ | [M+H]⁺ | 299.95162 |

| [C₁₀H₆INNaO₂]⁺ | [M+Na]⁺ | 321.93356 |

| [C₁₀H₅INO₂]⁻ | [M-H]⁻ | 297.93706 |

| [C₁₀H₁₀INO₂]⁺ | [M+NH₄]⁺ | 316.97816 |

Data sourced from PubChem. uni.lu

Electronic Spectroscopy (UV-Vis) for Photophysical Investigations

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a key technique for investigating the photophysical properties of molecules. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a compound's electronic structure.

For quinoline derivatives, UV-Vis spectroscopy is utilized to study the influence of different substituents on the electronic transitions within the aromatic system. researchgate.net The spectra of these compounds typically exhibit characteristic bands corresponding to π-π* transitions. The position and intensity of these bands can be sensitive to the nature of the substituent and the solvent polarity. For instance, the introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. researchgate.net

While specific λmax values for this compound and its derivatives are not extensively reported in the reviewed literature, the UV-Vis absorption properties of protected and deprotected monomeric eumelanoids based on a 5,6-dihydroxyindole-2-carboxylic acid core, which shares structural similarities, show λmax values around 320-325 nm. masterorganicchemistry.com Generally, carboxylic acids without extensive conjugation absorb at wavelengths around 210 nm, which is often too low for routine analysis. However, the extended aromatic system of the quinoline ring shifts the absorption to more accessible wavelengths. The carbonyl group itself can exhibit a weak n-π* transition at longer wavelengths (around 270-300 nm). researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structure-property relationships of a compound.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) offers the most detailed structural information. mdpi.com For several derivatives of 6-iodoquinoline-4-carboxylic acid, SCXRD analysis has been successfully performed, confirming their molecular structures and revealing details about their crystal packing. chempap.org The ability to grow single crystals of sufficient quality is a prerequisite for this technique. mdpi.com

Detailed crystallographic data, including the space group and unit cell dimensions, are deposited in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC) and can be retrieved using the deposition numbers.

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of polycrystalline materials. It is often used to confirm the phase purity of a synthesized compound and to identify different polymorphic forms.

For the synthesized derivatives of 6-iodoquinoline-4-carboxylic acid, PXRD analysis has been used to confirm the purity of the bulk material. chempap.org The diffraction patterns obtained from the synthesized compounds show sharp peaks, indicating their crystalline nature. Importantly, these experimental diffraction patterns are in good agreement with the patterns simulated from the single-cvrystal X-ray diffraction data, which provides strong evidence that the bulk material has the same crystal structure as the single crystal selected for analysis. chempap.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula. A close match between the experimental and calculated values provides strong evidence for the purity and elemental composition of the compound.

While specific elemental analysis data for this compound derivatives were not detailed in the primary sources reviewed, it is a standard characterization technique reported for similar quinoline-4-carboxylic acid derivatives. For example, for a synthesized 2,8-diphenyl-quinoline-4-carboxylic acid, the analytical calculation for C₂₂H₁₅NO₂ was: C, 80.72; H, 4.62; N, 4.28. The found values were: C, 80.50; H, 4.64; N, 4.25, showing good agreement. This type of analysis is crucial for confirming the identity of newly synthesized compounds.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are used to study the physical and chemical changes that occur in a substance as a function of temperature. researchgate.net DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This allows for the determination of melting points, glass transitions, and other phase transitions.

For the derivatives of 6-iodoquinoline-4-carboxylic acid, melting points are reported as a key physical property and an indicator of purity. chempap.org The sharpness of the melting point range can provide a qualitative assessment of the purity of the crystalline compound.

The following table summarizes the reported melting points for a series of 2-substituted-6-iodoquinoline-4-carboxylic acids:

| Compound | Melting Point (°C) |

| 6-iodo-2-phenylquinoline-4-carboxylic acid | 282-285 |

| 2-(4-fluorophenyl)-6-iodoquinoline-4-carboxylic acid | 131-132 |

| 2-(4-chlorophenyl)-6-iodoquinoline-4-carboxylic acid | 171-172 |

| 2-(4-bromophenyl)-6-iodoquinoline-4-carboxylic acid | 268-270 |

| 6-iodo-2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid | 185-186 |

| 2-(p-tolyl)-6-iodoquinoline-4-carboxylic acid | 215-217 |

| 6-iodo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | 242-243 |

| 2-(3,4-dimethoxyphenyl)-6-iodoquinoline-4-carboxylic acid | 213-214 |

This table is interactive. You can sort and filter the data by clicking on the headers.

A detailed DSC thermogram would provide more quantitative information, such as the enthalpy of fusion (ΔHfus), which is the energy required to melt the solid. This data is valuable for understanding the stability of the crystal lattice.

Computational and Theoretical Studies on 6 Iodoquinoline 2 Carboxylic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic properties of molecules. It is employed to calculate various molecular descriptors that help in understanding molecular stability, reactivity, and structure. DFT studies on related quinoline-6-carboxylic acid derivatives have shown a strong correlation between calculated electronic properties and observed biological activity. researchgate.net For instance, a lower energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) has been associated with stronger ectonucleotidase inhibitory activity in certain quinoline (B57606) derivatives. researchgate.net

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals (HOMO and LUMO), is fundamental to its chemical behavior. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap (Eg), is a crucial indicator of molecular stability and reactivity. nih.govmdpi.comutripoli.edu.ly A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. mdpi.comutripoli.edu.ly

Analysis of the molecular electrostatic potential (MEP) provides further insight by mapping the charge distribution and identifying regions susceptible to electrophilic or nucleophilic attack.

Table 1: Key Quantum Chemical Reactivity Descriptors from DFT

| Descriptor | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (Eg) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. mdpi.com A smaller gap implies higher reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution or charge transfer. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates a higher tendency to receive electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. |

This table outlines the conceptual parameters used in DFT-based reactivity predictions. The specific values for 6-Iodoquinoline-2-carboxylic acid require dedicated computational analysis.

Molecular Modeling Studies (focused on mechanistic insights and structural prediction)

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their interactions. In the context of iodoquinoline derivatives, modeling is instrumental in predicting the three-dimensional structures of molecules and understanding the mechanisms of their formation. nih.gov For example, modeling studies can help rationalize why certain reactants lead to specific products in multi-component synthesis reactions. nih.gov Such studies have been applied to the synthesis of various quinoline-4-carboxylic acid derivatives, providing insights into how the electronic nature of starting materials dictates the reaction pathway. nih.gov

Investigation of Reaction Mechanisms and Transition States

Computational chemistry is a vital tool for elucidating complex reaction mechanisms and characterizing the high-energy transition states that are often difficult to observe experimentally. DFT calculations have been successfully used to interpret the regioselectivity of reactions involving quinoline scaffolds. For instance, in the methylation of a methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, DFT calculations of the corresponding anion's geometry and electronic structure were used to explain the experimentally observed preference for O-methylation over N-methylation. mdpi.com

These investigations provide a molecule-level understanding of reaction pathways, helping to explain why certain products are formed preferentially. This knowledge is crucial for optimizing synthetic routes and designing new chemical transformations. nih.govmdpi.com

Structure-Reactivity Relationship (SRR) Analysis for Iodoquinoline Scaffolds

Structure-Reactivity Relationship (SRR) analysis aims to connect the chemical structure of a molecule with its reactivity. For iodoquinoline scaffolds, both the position and nature of substituents significantly influence their chemical and biological properties.

The presence of an iodine atom, for example, can dramatically alter the reactivity and biological activity profile of the quinoline core. Studies on related complex iodo-quinoline scaffolds, such as 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids, have demonstrated that the iodo-substituent is crucial for achieving potent and selective inhibition of certain protein kinases. nih.govresearchgate.net In this context, the free carboxylic acid moiety at the 6-position was also found to be essential for inhibitory activity, as corresponding ester derivatives were inactive. nih.govresearchgate.net

Furthermore, synthetic studies of 6-iodo-quinoline-4-carboxylic acids have shown that the electronic properties of other reactants used in the synthesis influence the reaction's outcome. The presence of electron-withdrawing groups on an aldehyde reactant, for example, can direct the reaction to favor the formation of the desired quinoline core. nih.gov

Table 2: Influence of Substituents on the Reactivity and Synthesis of Iodoquinoline Scaffolds

| Scaffold/Reactant | Substituent | Effect on Reactivity/Product Formation | Reference |

|---|---|---|---|

| 11H-indolo[3,2-c]quinoline-6-carboxylic acid | 10-Iodo group | Leads to potent and selective DYRK1A kinase inhibition. | nih.govresearchgate.net |

| 11H-indolo[3,2-c]quinoline-6-carboxylic acid | Esterification of 6-carboxyl group | Results in loss of kinase inhibitory activity. | nih.govresearchgate.net |

| Aldehyde reactant in quinoline synthesis | Electron-withdrawing groups (e.g., halogen, cyan) | Promotes the formation of the main carboxy-quinoline product. | nih.gov |

6 Iodoquinoline 2 Carboxylic Acid As a Versatile Chemical Scaffold in Research

Precursor Utility in Complex Molecular Architecture Synthesis

The inherent reactivity of 6-iodoquinoline-2-carboxylic acid makes it an excellent starting material for the construction of more complex molecular architectures. The presence of the iodine atom allows for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide array of substituents at the 6-position. This capability is crucial for the synthesis of molecules with tailored electronic and steric properties.

The carboxylic acid group at the 2-position provides another reactive handle for derivatization. It can be readily converted into esters, amides, and other functional groups, facilitating the linkage of the quinoline (B57606) core to other molecular fragments. This dual functionality is instrumental in the assembly of intricate and multifunctional organic compounds.

A notable application of this precursor is in the synthesis of substituted quinoline derivatives with potential biological activity. For instance, it can serve as a foundational element in the construction of novel heterocyclic systems and compounds with extended π-conjugated systems. The ability to systematically modify both the 6- and 2-positions of the quinoline ring allows for the generation of diverse molecular frameworks from a single, readily accessible starting material.

| Starting Material | Reaction Type | Resulting Compound Class | Potential Application |

| This compound | Suzuki Coupling | 6-Arylquinoline-2-carboxylic acids | Medicinal Chemistry |

| This compound | Sonogashira Coupling | 6-Alkynylquinoline-2-carboxylic acids | Materials Science |

| This compound | Amide Coupling | 6-Iodoquinoline-2-carboxamides | Chemical Biology |

Scaffold Development for Chemical Biology Probes and Compound Libraries

The quinoline scaffold is a privileged structure in medicinal chemistry and chemical biology, appearing in numerous biologically active compounds. This compound provides a robust and adaptable platform for the development of chemical probes and compound libraries aimed at exploring biological systems. Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their function. wpi.edu

The versatility of this compound allows for the systematic synthesis of a collection of related compounds, known as a compound library. nih.gov By varying the substituents at the 6-position (via cross-coupling) and modifying the carboxylic acid group, researchers can generate a diverse set of molecules for high-throughput screening against biological targets. This approach accelerates the discovery of new bioactive compounds. nih.gov

For example, a library of iodo-quinoline derivatives has been synthesized and evaluated for antimicrobial activity. nih.gov The study demonstrated that the presence of the iodine atom and the carboxyl group were important for the observed biological effects. This highlights the utility of the this compound scaffold in developing new therapeutic leads. nih.gov

| Scaffold Feature | Modification Strategy | Purpose in Chemical Probe Design |

| Iodine at C6 | Cross-coupling reactions | Introduction of various functionalities to modulate target binding and selectivity. |

| Carboxylic acid at C2 | Amidation, esterification | Attachment of reporter groups (e.g., fluorophores, biotin) or linker moieties. |

| Quinoline Core | Inherent planarity and aromaticity | Provides a rigid framework for predictable spatial arrangement of functional groups. |

Role in the Design of Advanced Organic Building Blocks

An organic building block is a molecule that can be used as a component in the synthesis of more complex structures. mdpi.com this compound serves as an advanced building block due to its pre-installed functionality and well-defined chemical reactivity. Its structure allows for sequential and site-selective modifications, making it a valuable tool in multi-step organic synthesis.

The quinoline moiety itself is a key component in many functional organic molecules, including fluorescent probes. nih.gov The electron-withdrawing nature of the quinoline ring system, combined with the ability to introduce various substituents, allows for the fine-tuning of the photophysical properties of molecules derived from this building block.

Furthermore, the presence of both an iodo group and a carboxylic acid allows for orthogonal chemical transformations. This means that one functional group can be reacted selectively in the presence of the other, providing precise control over the synthetic route. This level of control is essential for the efficient construction of complex target molecules.

| Building Block | Key Functional Groups | Synthetic Utility | Resulting Structures |

| This compound | Iodo, Carboxylic Acid | Orthogonal functionalization | Complex quinoline derivatives |

| This compound | Quinoline Core | Platform for functional materials | Fluorescent dyes, bioactive molecules |

Exploration in Materials Science Research (as a precursor)

The application of quinoline derivatives extends beyond biology and into the realm of materials science. nih.gov These compounds have been investigated for their potential use in advanced functional materials, such as those used in organic light-emitting diodes (OLEDs) and as fluorescent probes. nih.govdoi.org The rigid, aromatic structure of the quinoline core provides a good foundation for creating materials with desirable electronic and photophysical properties.

As a precursor, this compound offers a pathway to novel materials. The iodo group can be used to polymerize or to attach the quinoline unit to other material components. The carboxylic acid group can act as a ligand to coordinate with metal ions, opening up the possibility of forming metal-organic frameworks (MOFs). researchgate.net MOFs are porous, crystalline materials with a wide range of potential applications, including gas storage, separation, and catalysis. wpi.edudrpress.org

The ability to synthesize a variety of derivatives from this compound allows for the systematic investigation of structure-property relationships in new materials. By changing the substituents on the quinoline ring, researchers can tune the material's properties, such as its emission color, conductivity, and porosity. While specific examples of this compound in materials science are still emerging, its potential as a precursor for functional organic materials is significant.

| Potential Material Class | Role of this compound | Key Structural Features |

| Organic Light-Emitting Diodes (OLEDs) | Precursor to emissive or charge-transport materials | Extended π-conjugation, tunable electronic properties |

| Metal-Organic Frameworks (MOFs) | Organic linker | Carboxylic acid for metal coordination, quinoline for structural control |

| Fluorescent Sensors | Precursor to fluorescent probes | Quinoline core as a fluorophore, modifiable sites for analyte recognition |

Future Research Directions and Perspectives for Iodoquinoline Carboxylic Acids

Development of Novel and Sustainable Synthetic Routes

The synthesis of iodoquinoline carboxylic acids is moving towards greener and more efficient methodologies. Traditional methods like the Doebner and Pfitzinger reactions are being improved with green chemistry principles, such as the use of solvent-free conditions, efficient catalysts, and microwave irradiation to reduce reaction times and improve yields. imist.ma

Future research will likely focus on several key areas:

Photocatalysis: Visible-light photocatalysis is a promising green approach for synthesizing quinolines. acs.orgacs.org This method uses light energy to drive reactions under mild, oxidant-free conditions, often producing hydrogen gas as the only byproduct. acs.org The development of new photocatalysts could further expand the scope and efficiency of these reactions. acs.orgyoutube.com

Flow Chemistry: Continuous flow synthesis is becoming a significant technology in organic synthesis, offering benefits like enhanced heat transfer, reduced solvent waste, shorter reaction times, and improved safety. springerprofessional.denih.gov This "enabling technology" is particularly suitable for preparing heterocycles that require toxic reagents. nih.gov Future work will likely involve integrating flow chemistry with other technologies like microwave heating and real-time analysis for more efficient and automated synthesis. nih.govdurham.ac.uk

Novel Catalytic Systems: The development of innovative catalysts is crucial. For instance, ionically tagged magnetic nanoparticles have been successfully used for the synthesis of 2-aryl-quinoline-4-carboxylic acids under solvent-free conditions, allowing for easy recovery and reuse of the catalyst. acs.org Research into new solid-supported reagents and heterogeneous catalysts will contribute to more sustainable synthetic protocols. acs.orgnih.gov

C-H Activation: Direct C-H activation and functionalization represent a highly atom- and step-economical strategy for building quinoline (B57606) scaffolds. mdpi.comnih.gov Palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with allenoic acid esters is a recent example of synthesizing substituted isoquinolones with high regioselectivity. mdpi.com Future efforts will aim to expand the range of C-H activation reactions to access a wider variety of functionalized iodoquinoline carboxylic acids. nih.govresearchgate.net

Table 1: Comparison of Modern Synthetic Methods for Quinoline Carboxylic Acids

| Method | Key Advantages | Future Potential |

|---|---|---|

| Photocatalysis | Green, mild conditions, uses light energy | Development of new, more efficient photocatalysts |

| Flow Chemistry | Scalable, safe, efficient, automated | Integration with other technologies for multi-step synthesis |

| Novel Catalysts | Reusable, solvent-free conditions | Design of highly active and selective heterogeneous catalysts |

| C-H Activation | Atom-economical, step-economical | Expanding the scope to more positions on the quinoline ring |

Expanding the Scope of Chemical Transformations

The iodo- and carboxylic acid groups on the quinoline scaffold are versatile handles for a wide array of chemical transformations, allowing for the synthesis of diverse derivatives.

Future research in this area will likely concentrate on:

Advanced Cross-Coupling Reactions: The iodine substituent is ideal for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions enable the introduction of a wide variety of aryl, alkynyl, and amino groups. Future work could explore the use of more economical and sustainable catalysts, such as those based on iron or copper, and expand the range of coupling partners. consensus.apporganic-chemistry.org The use of triarylbismuth reagents in palladium-catalyzed cross-coupling with chloroquinolines has shown high yields and could be extended to iodoquinolines. consensus.app

Decarboxylative Functionalization: The carboxylic acid group can be removed and replaced with other functional groups through decarboxylative coupling reactions. Metallaphotoredox catalysis has emerged as a powerful tool for the direct use of carboxylic acids in transformations like alkylation, arylation, and amination, avoiding the need for pre-activation. princeton.eduprinceton.edu

C-H Functionalization: Beyond its role in synthesis, C-H functionalization can be used to directly modify the quinoline core at positions other than those bearing the iodo and carboxyl groups. This allows for late-stage diversification of complex molecules. mdpi.comnih.gov One-pot processes combining cross-coupling and C-H functionalization have been developed, using the quinoline substrate itself as a ligand for the palladium catalyst. nih.gov

Dearomative Cycloadditions: Photochemical dearomative cycloadditions of quinolines with alkenes offer a way to rapidly generate molecular complexity and create three-dimensional structures. nih.gov These reactions can be highly regio- and diastereoselective, providing access to novel molecular scaffolds. nih.gov

Advanced Computational Predictions for Reactivity and Design

Computational chemistry is an increasingly indispensable tool for predicting the properties of iodoquinoline carboxylic acids and guiding the design of new derivatives with desired functions.

Future directions in this field include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. frontiersin.orgnih.gov The development of more sophisticated QSAR models using machine learning and deep learning algorithms will allow for more accurate predictions of the activity of new iodoquinoline derivatives. nih.gov These models can help prioritize which compounds to synthesize and test, saving time and resources.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. nih.gov It is widely used in drug discovery to understand the interactions between a ligand and its target. Advanced molecular docking studies can help in the rational design of iodoquinoline derivatives with improved binding affinity and selectivity for specific biological targets. researchgate.netresearchgate.net

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure and reactivity of molecules. researchgate.net These calculations can provide insights into reaction mechanisms and help in the design of new catalysts and reactions for the synthesis and functionalization of iodoquinoline carboxylic acids.

ADMET Prediction: Computational models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds are crucial in the early stages of drug discovery. researchgate.net Integrating these predictions into the design process can help to identify and eliminate compounds with unfavorable pharmacokinetic or toxicological profiles early on.

Table 2: Computational Tools in Iodoquinoline Carboxylic Acid Research

| Tool | Application | Future Perspective |

|---|---|---|

| QSAR | Predict biological activity | Integration of machine learning and AI for higher accuracy |

| Molecular Docking | Predict binding to biological targets | Enhanced scoring functions and simulation of protein flexibility |

| DFT | Understand reactivity and mechanisms | Application to larger systems and more complex reactions |

| ADMET Prediction | Predict pharmacokinetic and toxicity profiles | Development of more reliable in-silico models |

Interdisciplinary Research Integrating Iodoquinoline Scaffolds

The unique properties of iodoquinoline carboxylic acids make them attractive for a range of applications beyond traditional medicinal chemistry. Fostering interdisciplinary research will be key to unlocking their full potential.

Promising areas for future collaboration include:

Materials Science: Quinoline derivatives are known for their use as electroluminescent materials in Organic Light-Emitting Diodes (OLEDs). scirp.org The introduction of a heavy iodine atom can influence the photophysical properties, such as promoting intersystem crossing, which could be exploited in the design of new phosphorescent materials for OLEDs or as photosensitizers.

Chemical Biology and Sensing: The quinoline scaffold is a known fluorophore, and its derivatives can be designed as fluorescent probes for detecting metal ions or other biologically relevant species. scirp.orgmdpi.com The carboxylic acid group provides a convenient point for conjugation to biomolecules, while the iodine atom can be used to tune the fluorescent properties or as a handle for further functionalization.

Metallodrug Development: Quinolone antibiotics are known to chelate metal ions, and this interaction is important for their biological activity. researchgate.net The development of metal complexes of iodoquinoline carboxylic acids could lead to new therapeutic agents with novel mechanisms of action, for example, as anticancer or antimicrobial drugs. researchgate.netnih.govnih.gov Research into the coordination chemistry of these ligands with various metal ions is a promising avenue. scirp.orgresearchgate.net

Agrochemicals: The discovery of new fungicides is critical for crop protection. frontiersin.org Iodo-substituted chromones have shown fungicidal activity, suggesting that iodoquinoline carboxylic acids could also be explored for the development of new agrochemicals. frontiersin.org

Q & A

Basic: What are the standard synthetic routes for 6-iodoquinoline-2-carboxylic acid?

The synthesis of halogenated quinoline derivatives like this compound typically employs classical protocols such as the Gould–Jacob or Skraup reactions , which are well-established for constructing the quinoline core . For halogenation at the 6-position, electrophilic iodination using iodine monochloride (ICl) or transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with iodobenzene derivatives) may be applied. Post-synthetic functionalization of the carboxylic acid group at position 2 can involve hydrolysis of nitrile intermediates or direct carboxylation. Optimization of reaction conditions (temperature, solvent, catalyst loading) is critical to minimize side reactions like dehalogenation .

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and assess purity.

- Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS or HRMS).

- Infrared (IR) spectroscopy to identify carboxylic acid C=O stretching (~1700 cm⁻¹) and O-H bonds.

- X-ray diffraction (XRD) for definitive structural elucidation, particularly to resolve iodine placement in the quinoline ring .

Data should be cross-referenced with computational models (DFT) to validate spectral assignments .

Advanced: How can researchers optimize reaction yields for halogenated quinoline derivatives?

Yield optimization requires addressing:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance iodine solubility but may promote side reactions.

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency, while CuI can mediate Ullmann-type couplings for aryl iodide formation.

- Protecting groups : Temporary protection of the carboxylic acid (e.g., esterification) prevents unwanted interactions during iodination .

- Green chemistry approaches : Ultrasound irradiation or ionic liquid-mediated reactions reduce reaction times and improve atom economy .

Advanced: How should researchers resolve contradictions in biological activity data for this compound derivatives?

Contradictions in antimicrobial or anticancer data may arise from:

- Assay variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) and include positive controls (e.g., ciprofloxacin for bacteria).

- Structural impurities : Verify compound purity (>95% via HPLC) and confirm stereochemistry if applicable.

- Mechanistic studies : Use SAR (Structure-Activity Relationship) analyses to isolate the effects of iodine substitution versus other functional groups. Computational docking (e.g., AutoDock) can predict binding interactions with target proteins (e.g., topoisomerases) .

Basic: What biological screening strategies are applicable to this compound?

Initial screening should include:

- Antimicrobial assays : Broth microdilution for MIC determination against Gram-positive/negative bacteria and fungi.

- Cytotoxicity testing : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values.

- Enzyme inhibition studies : Fluorometric assays for targets like HDACs or kinases, leveraging the iodine atom’s electron-withdrawing effects .

Advanced: How to design SAR studies for modifying the quinoline scaffold?

Systematic modifications include:

- Position 6 : Replace iodine with other halogens (Br, Cl) or electron-donating groups (e.g., -OCH₃) to assess halogen bonding vs. steric effects.

- Position 2 : Explore ester or amide derivatives of the carboxylic acid to modulate solubility and bioavailability.

- Core substitutions : Introduce methyl or amino groups at positions 3 or 8 to alter π-stacking interactions.

Data should be analyzed using multivariate regression to identify critical physicochemical parameters (logP, polar surface area) .

Advanced: What strategies mitigate challenges in crystallizing this compound?

Crystallization hurdles often stem from iodine’s heavy atom effect and carboxylic acid polymorphism. Solutions include:

- Solvent screening : Use mixed solvents (e.g., EtOH/H₂O) to slow nucleation.

- Co-crystallization : Add co-formers (e.g., nicotinamide) to stabilize specific crystal forms.

- Temperature gradients : Gradual cooling from saturated solutions promotes single-crystal growth. XRD data should be compared with predicted crystal structures (Mercury CSD) .

Basic: How to ensure reproducibility in synthetic protocols for halogenated quinolines?

- Detailed reaction logs : Document catalyst batches, solvent drying methods, and purification steps (e.g., column chromatography gradients).

- Reference standards : Use commercially available quinoline derivatives (e.g., 4-chloro-2-methylquinoline-6-carboxylic acid) for method validation .

- Collaborative verification : Share protocols with independent labs to confirm reproducibility, adhering to FAIR data principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.